
Fmoc-L-Kynurenine
Vue d'ensemble
Description
The compound Fmoc-L-Kynurenine is a complex organic molecule that features a combination of aromatic and aliphatic structures
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-L-Kynurenine typically involves multiple steps, starting from commercially available precursors. The key steps may include:
Formation of the Fluorenylmethoxycarbonyl (Fmoc) Group: This step involves the protection of the amino group using the Fmoc group, which is a common protecting group in peptide synthesis.
Coupling Reactions: The protected amino acid is then coupled with the 2-aminophenyl group using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Deprotection and Purification: The final step involves the removal of the Fmoc group under basic conditions, followed by purification using techniques such as column chromatography.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of automated peptide synthesizers and large-scale chromatography systems.
Analyse Des Réactions Chimiques
Camps Cyclization Side Reaction
Fmoc-L-Kynurenine derivatives are prone to Camps cyclization under specific conditions, a side reaction that significantly impacts synthesis efficiency. This reaction occurs when the kynurenine side chain undergoes enolization, leading to intramolecular cyclization and the formation of a 4-quinolone structure.
Key Findings:
-
Triggers : Exposure to 20% 2-methylpiperidine (2MP) in DMF during Fmoc deprotection steps induces enolization of the kynurenine side chain .
-
Structural Susceptibility : Derivatives with electron-withdrawing groups (e.g., Fmoc-L-Kyn(Boc,CHO)-OH) are highly reactive due to increased α-proton acidity .
-
Outcome : The cyclization produces a 4-quinolone byproduct, accompanied by peptide decomposition, reducing yields (e.g., daptomycin synthesis initially yielded <5% due to this side reaction) .
Reaction Conditions | Reactant | Product | Yield Impact |
---|---|---|---|
20% 2MP/DMF, Fmoc deprotection | Fmoc-L-Kyn(Boc,CHO)-OH | 4-Quinolone + peptide degradation | Severe (<5% yield) |
Same conditions | Fmoc-L-Kyn(Boc)-OH | Stable intermediate | Minimal degradation |
Stability Optimization via Protecting Group Modifications
Replacing the formyl (CHO) protecting group with a tert-butyloxycarbonyl (Boc) group mitigates the Camps cyclization.
Mechanistic Insights:
-
Boc Protection : Fmoc-L-Kyn(Boc)-OH lacks the electron-withdrawing formyl group, reducing α-proton acidity and preventing enolization .
-
Synthetic Efficiency : This modification increased daptomycin synthesis yields to 22% , avoiding quinolone formation .
Role in Peptide Bond Formation
This compound participates in standard SPPS coupling reactions. Its reactivity is comparable to other Fmoc-protected amino acids under typical conditions (e.g., HBTU/HOBt activation).
Critical Considerations:
-
Steric Effects : The bulky kynurenine side chain may slow coupling kinetics, requiring extended reaction times.
-
Compatibility : Stable in trifluoroacetic acid (TFA) for global deprotection but sensitive to prolonged exposure to strong bases like piperidine .
Comparative Reactivity of Kynurenine Derivatives
The table below summarizes the stability and reactivity of this compound variants:
Derivative | Stability in 2MP/DMF | Susceptibility to Camps Cyclization |
---|---|---|
Fmoc-L-Kyn(Boc,CHO)-OH | Low | High |
Fmoc-L-Kyn(CHO,CHO)-OH | Low | High |
Fmoc-L-Kyn(Boc)-OH | High | None |
Applications De Recherche Scientifique
Neuroprotective Effects
Fmoc-L-Kynurenine has been studied for its neuroprotective properties, particularly in models of hypoxia-ischemia. Research indicates that administering L-Kynurenine can significantly increase concentrations of kynurenic acid in the brain, which acts as an excitatory amino acid receptor antagonist. A study demonstrated that L-Kynurenine administration provided dose-dependent neuroprotection in neonatal rats subjected to hypoxic conditions .
Study | Model | Outcome |
---|---|---|
Pawlak et al., 2014 | Neonatal hypoxia-ischemia | Significant neuroprotection at 300 mg/kg |
Kaiser et al., 2022 | Muscle atrophy in mice | Increased plasma L-Kyn levels correlated with muscle health decline |
Cancer Treatment
The kynurenine pathway, through which L-Kynurenine is metabolized, plays a crucial role in cancer biology. Inhibitors targeting indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO) have been identified as potential therapeutic agents for various malignancies due to their ability to modulate immune responses and tumor microenvironments . this compound is being explored as a compound that can regulate these pathways.
Cancer Type | Mechanism | References |
---|---|---|
Breast Cancer | IDO inhibition leads to enhanced T-cell response | Prendergast et al., 2011 |
Lung Cancer | TDO modulation reduces tumor growth | Muller et al., 2005 |
Melanoma | IDO inhibitors improve immunotherapy outcomes | Pilotte et al., 2012 |
Metabolic Studies
Recent studies have linked elevated levels of L-Kynurenine to muscle atrophy and frailty in older adults. Research indicates that increased plasma levels impair mitochondrial function and contribute to physical decline . This highlights the importance of this compound in understanding metabolic disorders.
Study | Findings |
---|---|
Jang et al., 2020 | High serum kynurenine levels associated with frailty index |
Westbrook et al., 2020 | Correlation between kynurenines and muscle function decline |
Case Study 1: Neuroprotection in Neonatal Rats
In a controlled experiment involving neonatal rats subjected to induced hypoxia-ischemia, administration of this compound demonstrated significant neuroprotective effects. The study measured c-fos immunoreactivity and found that higher doses effectively blocked neurotoxic responses .
Case Study 2: Cancer Immunotherapy
Clinical trials investigating the use of IDO inhibitors, including derivatives of L-Kynurenine, have shown promising results in enhancing the efficacy of immunotherapies for melanoma and lung cancer. Patients receiving these inhibitors exhibited improved immune responses and reduced tumor progression .
Mécanisme D'action
The mechanism of action of Fmoc-L-Kynurenine would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2S)-4-(2-aminophenyl)-2-(tert-butoxycarbonylamino)-4-oxobutanoicacid
- (2S)-4-(2-aminophenyl)-2-(benzyloxycarbonylamino)-4-oxobutanoicacid
Uniqueness
The uniqueness of Fmoc-L-Kynurenine lies in its specific combination of functional groups and stereochemistry, which may confer distinct chemical reactivity and biological activity compared to similar compounds.
Activité Biologique
Fmoc-L-Kynurenine is a derivative of L-kynurenine, an important metabolite in the kynurenine pathway of tryptophan metabolism. This compound has garnered attention due to its potential biological activities, particularly in neurobiology and immunology. Understanding its mechanisms of action and biological implications is crucial for exploring therapeutic applications.
Kynurenine Pathway Overview
The kynurenine pathway is responsible for the metabolism of tryptophan into several bioactive compounds, including kynurenic acid and quinolinic acid. These metabolites play significant roles in various physiological processes, including neurotransmission, immune response, and neuroprotection.
Biological Activity
This compound exhibits several biological activities:
-
Aryl Hydrocarbon Receptor (AHR) Activation :
- This compound acts as a high-affinity ligand for AHR, influencing immune responses. Activation of AHR by kynurenine has been shown to downregulate inflammatory responses, promoting endotoxin tolerance and modulating T cell differentiation towards regulatory phenotypes (Foxp3+ T cells) while inhibiting pro-inflammatory Th17 cells .
- Neuroprotective Effects :
-
Impact on Depression and Anxiety :
- Studies indicate that elevated levels of kynurenine are associated with inflammation-induced depression. For instance, leucine administration has been shown to block the entry of kynurenine into the brain, reducing depression-like behaviors in animal models . This suggests that targeting the kynurenine pathway could be a viable strategy for treating mood disorders.
Research Findings
Recent studies have elucidated various aspects of this compound's biological activity:
- Immunomodulatory Properties :
-
Transport Mechanisms :
- L-kynurenine is transported across the blood-brain barrier via specific amino acid transporters (LAT1), which also affects its availability in the central nervous system (CNS) . The competition between L-kynurenine and other amino acids like leucine highlights the complexity of its transport dynamics.
- Neurotoxicity vs. Neuroprotection :
Case Studies
Several case studies have explored the effects of this compound and its related metabolites:
- Inflammation-Induced Depression :
- Neuroprotective Strategies :
Data Summary
Propriétés
IUPAC Name |
(2S)-4-(2-aminophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O5/c26-21-12-6-5-11-19(21)23(28)13-22(24(29)30)27-25(31)32-14-20-17-9-3-1-7-15(17)16-8-2-4-10-18(16)20/h1-12,20,22H,13-14,26H2,(H,27,31)(H,29,30)/t22-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKNQSJVSXLYNBV-QFIPXVFZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)C4=CC=CC=C4N)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC(=O)C4=CC=CC=C4N)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.